![molecular formula C10H19Cl3Ge B12608712 Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane CAS No. 651032-57-4](/img/structure/B12608712.png)
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane is an organogermanium compound It features a germanium atom bonded to three chlorine atoms and a cyclohexyl group that is substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane typically involves the reaction of germanium tetrachloride with the corresponding cyclohexyl derivative. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of germanium tetrachloride. The general reaction scheme is as follows:
GeCl4+(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity germanium tetrachloride and the corresponding cyclohexyl derivative is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form germane derivatives with fewer chlorine atoms.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium or Grignard reagents. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: The major products are organogermanium compounds with different substituents replacing the chlorine atoms.
Reduction Reactions: The products are partially or fully reduced germane derivatives.
Oxidation Reactions: The products are germanium compounds in higher oxidation states, such as germanium dioxide.
Scientific Research Applications
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a reagent for introducing germanium into organic molecules, which can alter their reactivity and properties.
Biological Studies: Organogermanium compounds are studied for their potential biological activities, including anti-cancer and immunomodulatory effects.
Industrial Applications: It is used in the production of semiconductors and other electronic components due to the unique properties of germanium.
Mechanism of Action
The mechanism of action of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane depends on the specific application:
In Organic Synthesis: The compound acts as a source of germanium, which can participate in various chemical reactions, altering the reactivity and properties of the target molecules.
In Biological Systems: The exact mechanism is not fully understood, but it is believed that the germanium center can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can be compared with other organogermanium compounds such as:
Tetrachlorogermane: Lacks the cyclohexyl group and has different reactivity and applications.
Trichloromethylgermane: Contains a methyl group instead of the cyclohexyl group, leading to different chemical properties.
Trichloroethylgermane: Contains an ethyl group, which also alters its reactivity and applications.
The uniqueness of this compound lies in the presence of the substituted cyclohexyl group, which imparts specific steric and electronic effects, making it suitable for particular applications in materials science and organic synthesis.
Properties
CAS No. |
651032-57-4 |
|---|---|
Molecular Formula |
C10H19Cl3Ge |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
trichloro-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]germane |
InChI |
InChI=1S/C10H19Cl3Ge/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
OMQAGBOORATYRZ-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[Ge](Cl)(Cl)Cl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)[Ge](Cl)(Cl)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


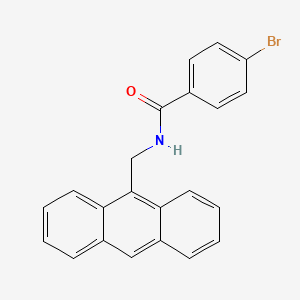
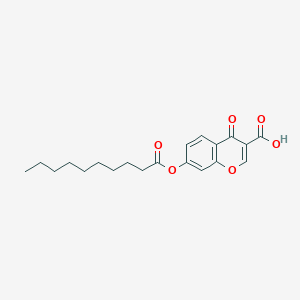
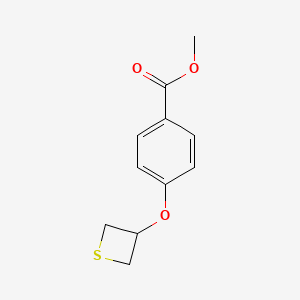
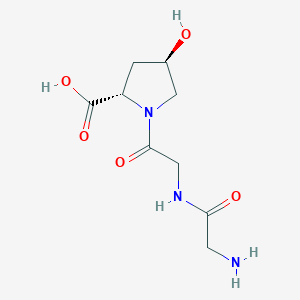
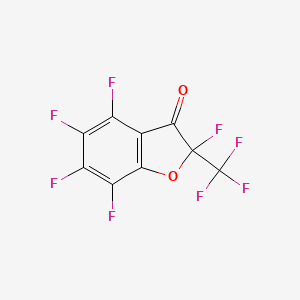
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)

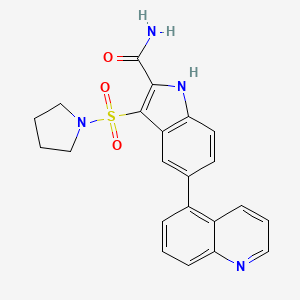
![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
methanone](/img/structure/B12608714.png)
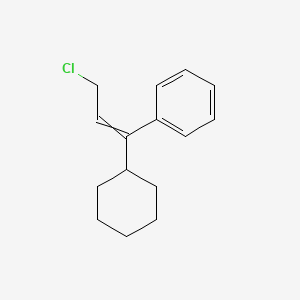
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
